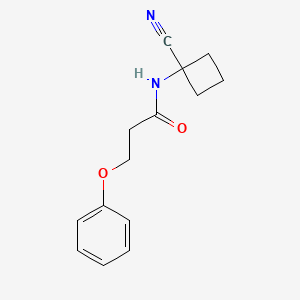
N-(1-cyanocyclobutyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-phenoxypropanamide, also known as CCPA, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the category of adenosine receptor agonists and has been shown to have significant effects on the central nervous system.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Selective Hydrogenation : Research demonstrates the effectiveness of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in chemical manufacturing, under mild conditions (Yong Wang et al., 2011). This indicates the potential for exploring catalytic applications of N-(1-cyanocyclobutyl)-3-phenoxypropanamide in similar contexts.
- Polyethylene Production : Phenoxycycloalkylimine ligated zirconium complexes, including cyclobutyl variants, have been shown to produce polyethylenes with high efficiency and varying molecular weights, indicating a role in polymer production (H. Terao et al., 2006).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Novel heterocyclic compounds bearing a sulfonamide moiety, including thiazole and pyrazole derivatives, have been synthesized for their promising antibacterial and antifungal activities, showcasing the potential of incorporating N-(1-cyanocyclobutyl)-3-phenoxypropanamide into new antimicrobial agents (E. Darwish et al., 2014).
- Anti-inflammatory and Cytoprotective Agents : The synthesis and evaluation of novel monocyclic cyanoenones as Michael acceptors have revealed high reactivity and biological potency, including anti-inflammatory and cytoprotective effects, suggesting potential therapeutic applications (Suqing Zheng et al., 2012).
Chemical Reactivity and Synthesis
- Reactivity as Michael Acceptors : Studies on novel monocyclic cyanoenones have highlighted their unique chemical reactivity as Michael acceptors and their biological potency, providing insights into the chemical behavior of cyano-containing compounds (Suqing Zheng et al., 2012).
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-14(8-4-9-14)16-13(17)7-10-18-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMRMAZOOTSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

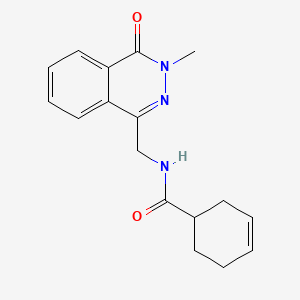
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)
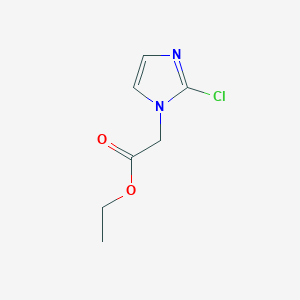
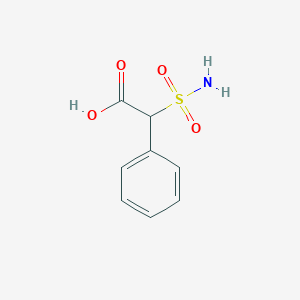
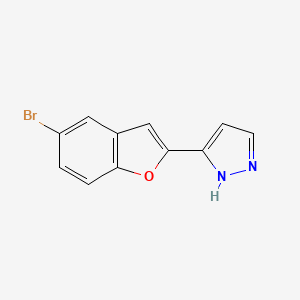
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)
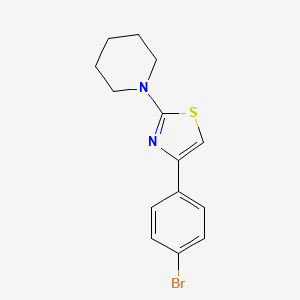
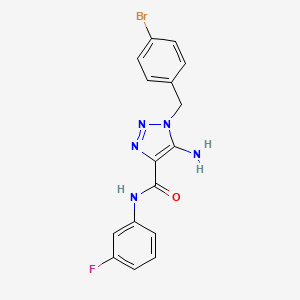
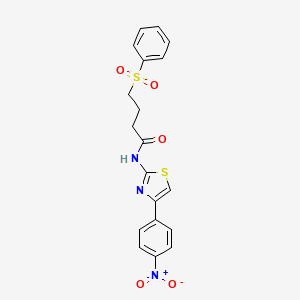
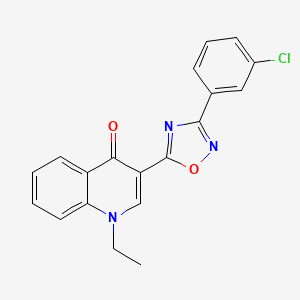
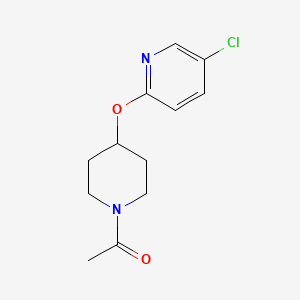
![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)